molecular formula C21H13F3N2OS B392275 2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B392275
M. Wt: 398.4 g/mol
InChI Key: JBIMBKPZHTYYSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyanophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromobenzonitrile with thiophenol in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form 2-(2-cyanophenyl)thiophenol.

    Amidation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine (Et(_3)N) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH(_4) in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

    Chemical Reactivity: The sulfanyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

2-[(2-cyanophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide can be compared with other compounds having similar structural motifs:

    2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.

    N-[2-(trifluoromethyl)phenyl]-2-mercaptobenzamide: Contains a mercapto group instead of a sulfanyl group, potentially altering its reactivity and applications.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity.

Properties

Molecular Formula

C21H13F3N2OS

Molecular Weight

398.4 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)16-9-3-4-10-17(16)26-20(27)15-8-2-6-12-19(15)28-18-11-5-1-7-14(18)13-25/h1-12H,(H,26,27)

InChI Key

JBIMBKPZHTYYSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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